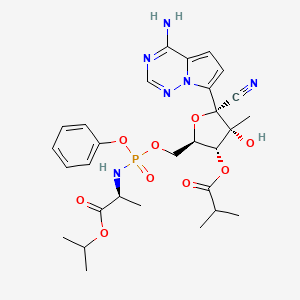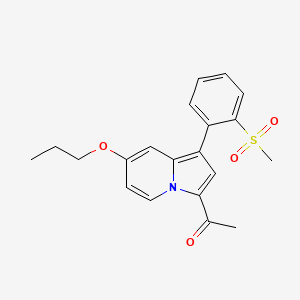
1-(1-(2-(Methylsulfonyl)phenyl)-7-propoxyindolizin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(2-(Methylsulfonyl)phenyl)-7-propoxyindolizin-3-yl)ethanone is a heterocyclic compound composed of an indolizine ring with a methylsulfonylphenyl group attached to the nitrogen atom. This compound has a variety of applications in scientific research, including in vitro and in vivo studies, due to its unique structure and properties. It has been used in numerous studies to investigate its mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics. In
科学的研究の応用
Antibacterial Research
Field:
Microbiology and Antibiotic Resistance
Summary:
1-(1-(2-(Methylsulfonyl)phenyl)-7-propoxyindolizin-3-yl)ethanone has been investigated for its antibacterial properties. Researchers have studied its efficacy against various bacterial strains, including those resistant to conventional antibiotics. Notably, it has shown promising activity against colistin-resistant bacteria, which is crucial given the rising global concern about antibiotic resistance .
Experimental Procedures:
Results:
- BL21 (DE3) expressing mcr-1 showed reduced susceptibility to colistin, but the compound exhibited activity against these resistant strains .
Anti-Inflammatory Potential
Field:
Medicinal Chemistry and Inflammation Research
Summary:
Researchers have explored the anti-inflammatory properties of 1-(1-(2-(Methylsulfonyl)phenyl)-7-propoxyindolizin-3-yl)ethanone. In vitro studies demonstrated selective binding to cyclooxygenase-2 (COX-2) receptors, suggesting its potential as a COX-2 inhibitor. Additionally, in vivo experiments reported significant anti-inflammatory activity .
Experimental Procedures:
Results:
- In vivo studies demonstrated substantial anti-inflammatory activity, particularly for compound 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole .
COX-1/COX-2 Inhibition
Field:
Medicinal Chemistry and Drug Development
Summary:
1-(1-(2-(Methylsulfonyl)phenyl)-7-propoxyindolizin-3-yl)ethanone derivatives were designed and synthesized as potential cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors. These compounds were evaluated in vitro to assess their inhibitory activity against both COX isoforms .
Experimental Procedures:
Results:
特性
IUPAC Name |
1-[1-(2-methylsulfonylphenyl)-7-propoxyindolizin-3-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-4-11-25-15-9-10-21-18(14(2)22)13-17(19(21)12-15)16-7-5-6-8-20(16)26(3,23)24/h5-10,12-13H,4,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWCPNJRJCNVRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C(N2C=C1)C(=O)C)C3=CC=CC=C3S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-(Methylsulfonyl)phenyl)-7-propoxyindolizin-3-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-{[5-Fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoic acid](/img/structure/B607721.png)
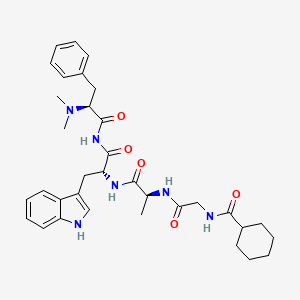

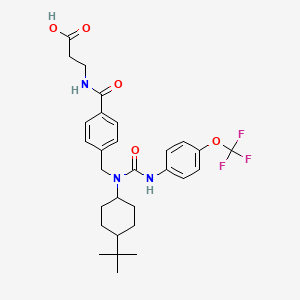
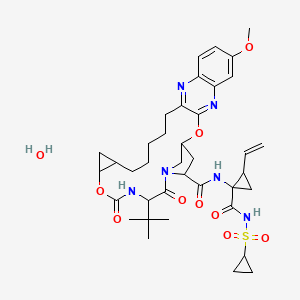
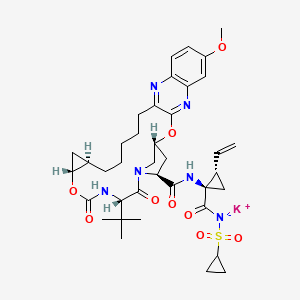
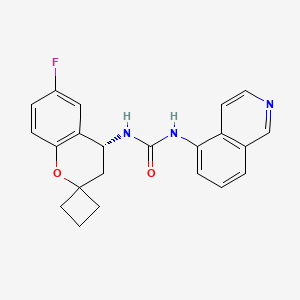
![methyl 3-chloro-2-(2-{1-[(2-ethoxyphenyl)methyl]-1H-imidazol-2-yl}ethyl)-4,6-dihydroxybenzoate](/img/structure/B607732.png)
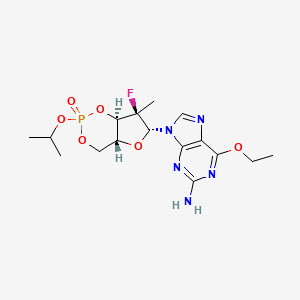
![4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B607734.png)
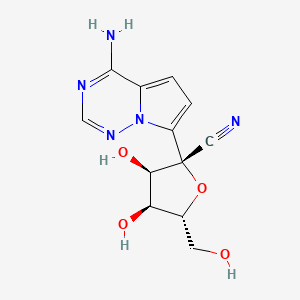
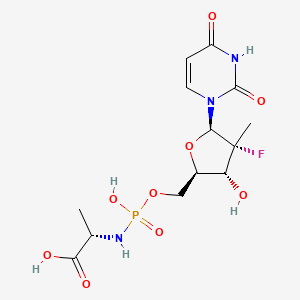
![4-(2-cyclopropyl-7-(6-methylquinolin-5-yl)-1H-benzo[d]imidazol-5-yl)-3,5-dimethylisoxazole](/img/structure/B607744.png)
